molecular formula C9H17NO8 B13424489 (2S)-3-hydroxy-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]propanoic acid

(2S)-3-hydroxy-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]propanoic acid

Cat. No.: B13424489
M. Wt: 267.23 g/mol
InChI Key: DUOJOIILYSPOFQ-MLQRGLMKSA-N
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Description

(2S)-3-hydroxy-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]propanoic acid is a complex organic compound with significant importance in various scientific fields. This compound is characterized by its intricate structure, which includes multiple hydroxyl groups and an amino group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-hydroxy-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]propanoic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the protection of hydroxyl groups followed by the formation of the amino linkage. The reaction conditions often require controlled temperatures and pH levels to ensure the stability of the intermediate compounds.

Industrial Production Methods

Industrial production of this compound may involve the use of biocatalysts to enhance the efficiency and yield of the synthesis process. Enzymatic methods can be employed to selectively introduce the hydroxyl and amino groups in the desired positions, reducing the need for extensive purification steps.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-hydroxy-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and acyl chlorides for substitution reactions. The reactions typically require specific solvents and temperature conditions to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of diketones, while reduction of the carbonyl group can yield diols.

Scientific Research Applications

(2S)-3-hydroxy-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme mechanisms and metabolic pathways.

    Industry: The compound can be used in the production of biodegradable polymers and other environmentally friendly materials.

Mechanism of Action

The mechanism by which (2S)-3-hydroxy-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]propanoic acid exerts its effects involves its interaction with specific molecular targets. The hydroxyl and amino groups allow it to form hydrogen bonds and ionic interactions with enzymes and receptors, modulating their activity. The pathways involved often include key metabolic processes where the compound acts as a substrate or inhibitor.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other amino acids and hydroxylated organic molecules, such as:

    Serine: An amino acid with a hydroxyl group.

    Threonine: Another amino acid with a similar structure but different stereochemistry.

    Glucose derivatives: Compounds with multiple hydroxyl groups.

Uniqueness

What sets (2S)-3-hydroxy-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]propanoic acid apart is its unique combination of functional groups and stereochemistry, which allows it to participate in a wide range of chemical reactions and biological processes. This versatility makes it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C9H17NO8

Molecular Weight

267.23 g/mol

IUPAC Name

(2S)-3-hydroxy-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]propanoic acid

InChI

InChI=1S/C9H17NO8/c11-2-4(9(17)18)10-1-5(13)7(15)8(16)6(14)3-12/h4,6-8,10-12,14-16H,1-3H2,(H,17,18)/t4-,6+,7+,8+/m0/s1

InChI Key

DUOJOIILYSPOFQ-MLQRGLMKSA-N

Isomeric SMILES

C([C@H]([C@H]([C@@H](C(=O)CN[C@@H](CO)C(=O)O)O)O)O)O

Canonical SMILES

C(C(C(C(C(=O)CNC(CO)C(=O)O)O)O)O)O

Origin of Product

United States

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